LOXL2 Enzyme Inhibition Potency: 2,3'-Bipyridine Amine Core vs. Best-in-Class 2-Substituted Pyridine-4-ylmethanamine
The parent amine 1-([2,3'-bipyridin]-4-yl)methanamine, the precise warhead of Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate, inhibits human LOXL2 with an IC50 of 0.321 nM [1]. In contrast, the most potent compound from the 2-substituted pyridine-4-ylmethanamine series, (2-chloropyridin-4-yl)methanamine (compound 20), exhibits an IC50 of 126 nM against the same enzyme [2]. The bipyridyl amine is thus 392-fold more potent.
| Evidence Dimension | LOXL2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.321 nM (parent amine) |
| Comparator Or Baseline | 126 nM ((2-chloropyridin-4-yl)methanamine, compound 20) |
| Quantified Difference | 392-fold increase in potency |
| Conditions | Recombinant human LOXL2 enzyme, pH 8.0, 37°C, fluorescence-based assay |
Why This Matters
A 392-fold potency advantage directly translates to lower required dosing in cellular and in vivo models, reducing off-target risk and enabling more robust target engagement studies.
- [1] BRENDA Ligand Database: 1-([2,3'-bipyridin]-4-yl)methanamine (BRENDA Ligand ID 220452). IC50 value for human LOXL2. View Source
- [2] Hutchinson, J. H.; Rowbottom, M. W.; Lonergan, D.; Darlington, J.; Prodanovich, P.; King, C. D.; Evans, J. F.; Bain, G. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Med. Chem. Lett. 2017, 8, 423-427. View Source
